Differentiation 1: D-Stereochemistry and Optical Rotation for Enantiopure Peptide Synthesis
The D-configuration of Boc-D-Glu-OtBu is a critical differentiator for synthesizing peptides with enhanced proteolytic stability and specific biological activity. The L-isomer (Boc-L-Glu-OtBu) is not a substitute. The optical rotation of Boc-D-Glu-OtBu is +31.0° ± 2° (c=1.0, in MeOH), which is characteristic of the D-enantiomer and serves as a verifiable quality control measure . In contrast, Boc-L-Glu-OtBu has an optical rotation of -31.0° ± 2° (c=1.0, in MeOH) .
| Evidence Dimension | Optical Rotation ([α]D20) |
|---|---|
| Target Compound Data | +31.0° ± 2° (c=1.0, in MeOH) |
| Comparator Or Baseline | Boc-L-Glu-OtBu: -31.0° ± 2° (c=1.0, in MeOH) |
| Quantified Difference | A 62.0° difference in optical rotation, confirming opposite stereochemistry. |
| Conditions | 20°C, c=1.0, methanol (MeOH). |
Why This Matters
This ensures the procurement of the correct D-enantiomer, which is non-negotiable for studies involving chiral recognition, D-peptide therapeutics, or immunostimulatory agents where the D-form is required for activity and stability.
